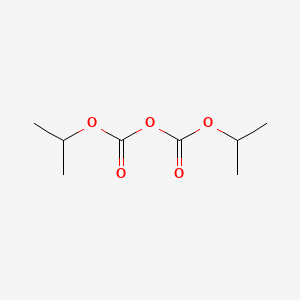
Dipropan-2-yl dicarbonate
説明
Dipropan-2-yl dicarbonate is a chemical compound with the molecular formula C8H14O5 . It is also known by other names such as bis(1-methylethyl) ester, diisopropyl dicarbonate, and propan-2-yl propan-2-yloxycarbonyl carbonate .
Synthesis Analysis
The synthesis of this compound and similar dialkyl carbonates has been studied extensively . The reaction of dialkyl carbonates with alcohols has been investigated, with both experimental and computational studies agreeing on the scale of leaving groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H14O5 . The IUPAC name for this compound is propan-2-yl propan-2-yloxycarbonyl carbonate.Chemical Reactions Analysis
This compound, like other dialkyl carbonates, can react with alcohols . The behavior of preferential leaving and entering groups for the newly synthesized carbonates has been accurately investigated .科学的研究の応用
Dielectrophoresis Technology : Research has demonstrated significant advancements in the theory and applications of dielectrophoresis (DEP), a technology that manipulates particles using non-uniform electric fields. DEP has found applications in biosensors, cell therapeutics, drug discovery, and nanoassembly, among others. The evolving theoretical framework now accounts for complex interactions, including multipole contributions and electrical double-layer polarizations, especially relevant for nanoparticles (R. Pethig, 2010).
Enhancements in Photocatalysis : Combining TiO2 with carbonaceous nanomaterials, such as carbon nanotubes and graphene, has been shown to significantly increase photocatalytic activity. These enhancements are crucial for sustainable energy generation and environmental pollution treatment. The review covers various carbon-TiO2 systems, their synthesis, and potential applications, providing new insights into photocatalytic mechanisms (R. Leary & A. Westwood, 2011).
Nanocarbons in Electrocatalysis : Nanocarbons are increasingly important in electrocatalysis, with applications in energy technologies such as fuel cells and water splitting. This review focuses on the roles and design principles of nanocarbons, discussing their multifunctionality and intrinsic activity. The insights into material design and mechanism understanding are aimed at enhancing the development of energy electrocatalysis (Cheng Tang, M. Titirici & Qiang Zhang, 2017).
作用機序
Mode of Action
They can act as methylating or carboxymethylating agents, depending on the presence of a nucleophile and a catalyst . The nucleophile can attack either the methyl group or the carbonyl group of the carbonate, leading to methylation or carboxymethylation
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, but more research is needed to identify the specific pathways influenced by Dipropan-2-yl dicarbonate.
Result of Action
. These reactions could potentially result in various molecular and cellular effects, but more research is needed to identify the specific effects of this compound.
特性
IUPAC Name |
propan-2-yl propan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQTZLSEKBDXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564496 | |
| Record name | Dipropan-2-yl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24425-00-1 | |
| Record name | Dipropan-2-yl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)
![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)
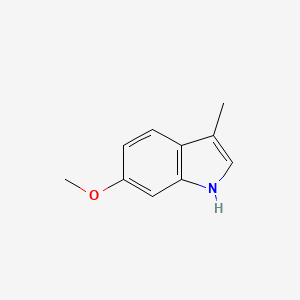
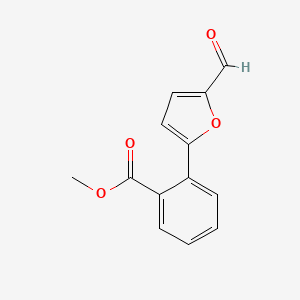
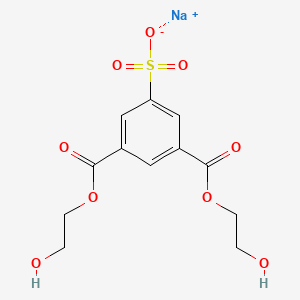


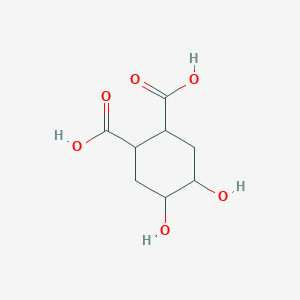
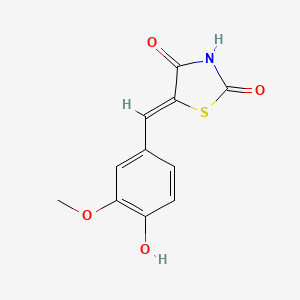
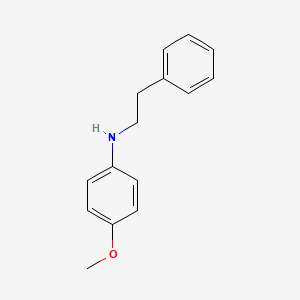
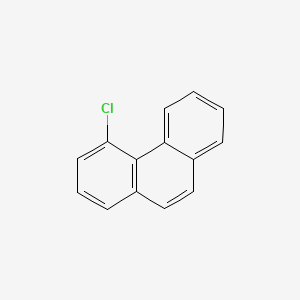
![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)